

# Technical Support Center: TG-263 Automated Checks

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are implementing and debugging scripts for automated TG-263 compliance checks. The goal of these automated checks is to enforce the standardized nomenclatures for radiation oncology as outlined by the AAPM Task Group 263, which is a vital precursor to developing scalable uses of scripting for quality assurance and data pooling.[1][2]

## Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a TG-263 automated check script?

A1: The primary purpose is to programmatically verify that the structure names used in a radiation therapy plan adhere to the TG-263 nomenclature standard. This standardization is crucial for enhancing safety, improving the quality of care, and enabling the aggregation of data for research, clinical trials, and big data analytics.[1][2][3] Scripts are designed to identify non-compliant names, thereby reducing ambiguity and the risk of errors.

Q2: Our compliance script is flagging many errors. What are the most common reasons for failure?

A2: The most common reasons for automated check failures are:

 Lack of Staff Buy-In: Inconsistent adoption by physicians and dosimetrists who may not want to change their established naming practices.

## Troubleshooting & Optimization





- Typographical Errors: Simple misspellings or incorrect capitalization in structure names.
- Incorrect Laterality: Using non-standard prefixes or suffixes for laterality (e.g., "Rt" instead of " R").
- Vendor System Constraints: Treatment Planning Systems (TPS) may have character limits that truncate TG-263 compliant names, causing mismatches.
- Complex Target Naming: Target volume names are inherently complex, and scripts may struggle to parse the various components (dose, phase, modifiers) correctly if not programmed robustly.
- Outdated Templates: Using old, non-compliant structure templates for new plans.

Q3: How can we improve adoption and reduce resistance from clinical staff?

A3: Successful implementation requires a coordinated team effort. Key strategies include:

- Appoint a Strong Champion: A dedicated individual who can motivate the team and articulate the importance of standardization for safety and efficiency.
- Provide Education and Training: Conduct training sessions for all staff (physicians, physicists, dosimetrists) on the TG-263 guidelines and the use of new tools.
- Develop Compliant Templates: The most effective method is to pre-populate the TPS with TG-263 compliant structure templates for various disease sites. This makes the correct choice the easiest choice.
- Phased Rollout: Introduce the changes in phases rather than all at once to allow staff to adapt gradually.

Q4: Are there open-source tools or resources to help us build our automated checks?

A4: Yes, several groups have developed and shared tools to facilitate TG-263 adoption. These include open-source scripts for evaluating compliance, which can be adapted for your specific TPS and scripting API. Additionally, tools to create and name DICOM-RT structure sets that are TG-263 compliant are also publicly available to help manage template libraries.



## **Troubleshooting Guides for Scripting Errors**

This section addresses specific issues you might encounter while debugging your automated compliance-check scripts.

Q: My script consistently fails to identify a valid OAR structure (e.g., "Parotid\_L"). What should I check?

A: This is a common issue often related to subtle deviations from the standard. Follow this debugging workflow:

- Exact Match Verification: Ensure your script is comparing against the exact TG-263 primary name. For example, TG-263 specifies "Parotid\_L", not "L\_Parotid" or "ParotidL".
- Case Sensitivity: Confirm that your script's string comparison is case-sensitive, as the TG-263 standard uses specific capitalization (e.g., "Femur Head L").
- Hidden Characters: Check for leading or trailing spaces in the structure name within the TPS.
- Laterality and Underscores: The standard format connects the base name and laterality with an underscore. Ensure your script is parsing this correctly.
- Partial Contours: For partially contoured OARs, TG-263 recommends a "~" prefix (e.g., "~SpinalCord"). Your script should be able to handle this optional prefix.

Q: The script incorrectly flags a complex target name like "PTV\_High" as non-compliant. How can I debug the parsing logic?

A: TG-263 does not define a single standard for all target names but provides guiding principles for their construction. Your script's parsing logic must be flexible.

- Acknowledge Flexibility: Unlike OARs, target names have more variability. The script should parse the name into its constituent parts (Base, Type, Dose/Level, Modifier).
- Use Regular Expressions: Instead of simple string matching, use regular expressions to validate the pattern of the target name. This approach is more robust to variations.



- Check for Relative Dose Levels: For plans with a simultaneous integrated boost (SIB), relative dose levels (e.g., PTV\_High, PTV\_Low) are sometimes used instead of absolute dose in cGy (e.g., PTV 5040). Your script should recognize these as valid.
- Consult Guiding Principles: Refer to the TG-263 report's section on target nomenclature to ensure your script's logic aligns with the recommended structure.

Q: Our TPS has a 16-character limit, which truncates names. How should the script handle this?

A: This is a known vendor-related challenge. The script needs a strategy to handle approved, truncated names.

- Create an Exception Dictionary: Maintain a dictionary or lookup table within your script that maps known, truncated names back to their full TG-263 compliant version. The script can check this dictionary if a direct match fails.
- Prioritize Reverse Order Names: For some long names, the "Reverse Order Name" format (e.g., "R\_Hilum\_Kidney") might be preferable as it prioritizes laterality, which is crucial for safety, before truncation occurs.
- Log and Review: The script should log these truncated names for manual review to confirm they are intentional and not accidental errors.

# Data Presentation Impact of Automated Checking on Compliance

Automated checks significantly improve compliance with TG-263 standards by making errors more visible to physicists and dosimetrists.



| Implementation Phase                                           | Mean Compliance Error Rate (± Std Dev) |
|----------------------------------------------------------------|----------------------------------------|
| Baseline (No Policies or Templates)                            | 31.8% ± 17.4%                          |
| Phase 1 (Policy and TG-263 Templates)                          | 8.1% ± 12.2%                           |
| Phase 2 (Automated Checking Script Deployed)                   | 2.2% ± 6.9%                            |
| Data from a study on implementing TG-263 compliance solutions. |                                        |

## **Experimental Protocols**

### **Protocol: Phased Rollout for TG-263 Automated Checks**

This protocol describes a methodology for implementing automated TG-263 compliance checks in a phased manner to improve adoption and minimize disruption.

Objective: To achieve >95% compliance with TG-263 nomenclature standards through a structured, two-phase implementation of templates and automated script-based checks.

#### Methodology:

- Phase 0: Baseline Assessment
  - Retrospectively analyze the structure names from the previous 6 months of clinical plans.
  - Calculate the baseline compliance error rate by dividing the number of non-compliant structures by the total number of structures.
- Phase 1: Template and Policy Implementation (12-18 months)
  - Develop and deploy TG-263 compliant structure templates for each major disease site within the Treatment Planning System (TPS).
  - Establish a formal clinical policy requiring the use of the new templates and adherence to TG-263 nomenclature.



- Conduct mandatory training for all physics, dosimetry, and physician staff.
- Continuously monitor the compliance rate monthly.
- Phase 2: Automated Script Deployment
  - Develop a script using the TPS's Application Programming Interface (API) to automatically check every plan for TG-263 compliance before the initial physics check.
  - o The script should:
    - Read every structure name in the plan.
    - Compare each name against a dictionary of valid TG-263 OAR names.
    - Use a pattern-matching algorithm (e.g., regular expressions) to validate target names against TG-263 guiding principles.
    - Generate a clear report or user-facing alert listing any non-compliant names.
  - Deploy the script into the clinical workflow.
  - Continue to monitor the compliance rate monthly to evaluate the script's impact.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Workflow for a TG-263 automated compliance check.





Click to download full resolution via product page

Caption: Debugging logic for a non-compliant structure name.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aapm.org [aapm.org]
- 2. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: TG-263 Automated Checks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#debugging-scripts-for-tg-263-automated-checks]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com